[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene
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Overview
Description
[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene, also known as 3-Chloro-2-chloromethyl-1-propene, is a chemical compound with the molecular formula C4H6Cl2. It is a colorless to yellow liquid with a distinct odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-chloromethyl-1-propene can be synthesized through a multi-step reaction process. One common method involves the use of 2-amino-2-hydroxymethylpropane-1,3-diol as a starting material. This compound undergoes a series of reactions, including chlorination and dehydrochlorination, to produce the desired product .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-2-chloromethyl-1-propene typically involves the chlorination of propene derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst and at specific temperatures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-chloromethyl-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products, depending on the reagents and conditions used.
Photocycloaddition Reactions: The compound can undergo [2+2] photocycloaddition reactions, which are useful in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or basic conditions.
Photocycloaddition: This reaction typically requires ultraviolet (UV) light and a suitable photosensitizer.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Photocycloaddition: Complex cyclic structures are formed, which are valuable in organic synthesis.
Scientific Research Applications
3-Chloro-2-chloromethyl-1-propene has several applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and enzyme inhibition.
Medicine: It serves as a precursor in the synthesis of potential pharmaceutical agents.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-chloromethyl-1-propene involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the inhibition of specific enzymes or the formation of complex organic structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(chloromethyl)ethylene
- Methallyl dichloride
- 2-Chloromethyl-3-chloropropene
Uniqueness
3-Chloro-2-chloromethyl-1-propene is unique due to its specific reactivity and the ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in organic synthesis, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C10H10Cl2 |
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Molecular Weight |
201.09 g/mol |
IUPAC Name |
[3-chloro-2-(chloromethyl)prop-1-enyl]benzene |
InChI |
InChI=1S/C10H10Cl2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-6H,7-8H2 |
InChI Key |
ALOXCDWHUMEDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CCl)CCl |
Origin of Product |
United States |
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